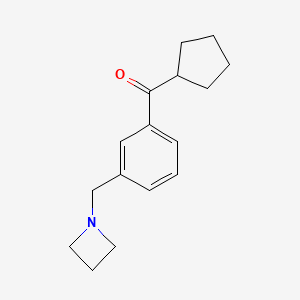

3-(Azetidinomethyl)phenyl cyclopentyl ketone

Description

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16(14-6-1-2-7-14)15-8-3-5-13(11-15)12-17-9-4-10-17/h3,5,8,11,14H,1-2,4,6-7,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPRQABERHXZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643285 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-39-9 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of Cyclopentyl Benzoylacetate

One of the most efficient methods for synthesizing cyclopentyl phenyl ketone, which serves as a precursor to 3-(azetidinomethyl)phenyl cyclopentyl ketone, involves hydrolyzing cyclopentyl benzoylacetate in basic solvents. This method is environmentally friendly, cost-effective, and yields high amounts of product.

- Use either cyclopentyl methyl benzoylacetate or cyclopentyl ethyl benzoylacetate as the starting material.

- Conduct hydrolysis in the presence of a base (e.g., NaOH or KOH) under heating conditions.

- Decarboxylation occurs during the reaction, leading to the formation of cyclopentyl phenyl ketone.

Grignard Reaction-Based Synthesis

The Grignard reaction is another approach for synthesizing phenylcyclopentyl ketone derivatives, which can be further modified to obtain this compound.

- React bromobenzene with cyclopentyl magnesium bromide (Grignard reagent) at low temperatures (-78°C).

- Catalyze the reaction using titanium esters or VCl₃.

- Perform post-reaction modifications to introduce azetidine functionality.

Microwave-Assisted Radical Coupling

Microwave radiation technology can be employed for radical coupling reactions between benzaldehyde and pentamethylene compounds to form phenylcyclopentyl ketones.

- Use tert-butyl peroxide (TBP) as a catalyst under microwave radiation.

- Protect the reaction environment with nitrogen gas.

- Introduce azetidine functionality through subsequent chemical transformations.

- Moderate yield (~56%).

- Utilizes inexpensive raw materials like benzaldehyde.

Friedel-Crafts Acylation

This method uses cyclopentanecarboxylic acid as a starting material in a Friedel-Crafts acylation reaction catalyzed by AlCl₃ or phosphoric acid.

- React cyclopentanecarboxylic acid with benzene derivatives under acidic conditions.

- Purify the resulting phenylcyclopentyl ketone and modify it further to introduce azetidine groups.

- Generates toxic byproducts such as HCl gas.

- Requires anhydrous solvents like benzene, which pose environmental hazards.

Comparative Analysis of Methods

| Method | Yield | Environmental Impact | Ease of Operation | Cost |

|---|---|---|---|---|

| Hydrolysis | High | Low | Easy | Low |

| Grignard Reaction | Low (~10%) | High | Difficult | High |

| Microwave-Assisted Coupling | Moderate (~56%) | Medium | Moderate | Medium |

| Friedel-Crafts Acylation | Moderate | High | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

3-(Azetidinomethyl)phenyl cyclopentyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of oxidized ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(Azetidinomethyl)phenyl cyclopentyl ketone has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azetidinomethyl)phenyl cyclopentyl ketone involves its interaction with specific molecular targets and pathways. The azetidine ring and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with cyclopentyl phenyl ketone derivatives bearing alternative nitrogen-containing substituents:

Key Observations :

- For example, cyclopropyl phenyl ketone (3-membered ring) exhibits slower reaction rates with sodium borohydride due to angular strain, whereas cyclopentyl phenyl ketone reacts faster .

- Bioactivity: Piperidine and pyrrolidine derivatives are associated with anticholinergic or enzyme-inhibitory activities.

Physicochemical Properties

The azetidinomethyl substituent likely increases polarity compared to the parent cyclopentyl phenyl ketone, as evidenced by:

Reactivity Trends

Reactivity with reducing agents varies with ring size:

- Reduction Kinetics : Cyclopentyl phenyl ketone reacts faster with NaBH₄ (relative rate = 0.36) than cyclohexyl (0.25) or cyclopropyl (0.12) analogs at 0°C . The azetidine group’s strain may further modulate this reactivity.

Biological Activity

3-(Azetidinomethyl)phenyl cyclopentyl ketone (CAS No. 898772-39-9) is a compound with significant potential in biochemical research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound has a molecular formula of C16H21NO and a molecular weight of 243.34 g/mol. The structure features an azetidine ring, a phenyl group, and a cyclopentyl ketone moiety, which contribute to its diverse biological interactions and effects.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins:

- Enzyme Modulation : The compound acts as a substrate for specific enzymes, influencing metabolic pathways. It can also inhibit or activate enzymes depending on the concentration and cellular context.

- Receptor Binding : It may bind to cellular receptors, altering their conformation and modulating downstream signaling pathways.

- Gene Expression : By interacting with transcription factors, the compound can influence gene expression, impacting cellular functions such as proliferation and apoptosis.

Cellular Effects

The effects of this compound on cells include:

- Cell Signaling : The compound has been shown to activate or inhibit critical signaling pathways, leading to changes in cell behavior. For instance, it may modulate pathways involved in inflammation or cancer progression.

- Metabolic Impact : It influences cellular metabolism by affecting the activity of metabolic enzymes, potentially altering the flux through various metabolic pathways.

- Toxicity Profiles : At higher concentrations, this compound can exhibit cytotoxic effects, leading to cell death or dysfunction. Research indicates that there exists a threshold dosage range where beneficial effects are observed without toxicity.

Case Studies

- Anticancer Activity :

- Neuroprotective Effects :

-

Metabolic Studies :

- Research has demonstrated that the compound interacts with key metabolic enzymes, influencing lipid metabolism and glucose homeostasis in animal models. This suggests potential applications in metabolic disorders such as diabetes.

Dosage Effects

The effects of this compound vary significantly with dosage:

| Dosage Range | Effect |

|---|---|

| Low Dose (<10 mg/kg) | Beneficial effects on cell function |

| Moderate Dose (10-50 mg/kg) | Enhanced metabolic activity |

| High Dose (>50 mg/kg) | Cytotoxic effects observed |

This dosage-response relationship underscores the importance of careful dosing in therapeutic applications.

Metabolic Pathways

The compound participates in several metabolic pathways:

- Oxidation : Leading to the formation of oxidized products that may have different biological activities.

- Reduction : Resulting in alcohols or amines which could be further utilized in synthetic chemistry.

- Substitution Reactions : Yielding various azetidine derivatives that may possess unique pharmacological properties.

Transport and Distribution

The transport mechanisms for this compound involve specific transport proteins that facilitate its distribution within tissues. The localization within cells is crucial for its biological activity; for example:

- Accumulation in the nucleus can enhance gene expression modulation.

- Localization in mitochondria may impact energy metabolism and apoptosis pathways.

Q & A

Q. What are the recommended synthetic routes for 3-(Azetidinomethyl)phenyl cyclopentyl ketone, and how do reaction conditions influence yield?

The synthesis of structurally similar cyclopentyl aryl ketones often involves Friedel-Crafts acylation or cross-coupling reactions. For example, cyclopentyl 3-methylphenyl ketone is synthesized via reactions between cyclopentane and carbon monoxide with trimethyl(3-methylphenyl)silane under controlled conditions . Adapting this method for this compound would require introducing the azetidinomethyl group, potentially through alkylation of a pre-formed ketone intermediate. Key variables include temperature (optimized between 50–80°C for similar reactions), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., Lewis acids like AlCl₃ for acylation). Yield optimization may necessitate protecting-group strategies for the azetidine nitrogen to prevent side reactions .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming structural integrity. Key signals include:

- ¹H NMR : Distinct singlet for the cyclopentyl methylene protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). The azetidinomethyl group’s N–CH₂ protons may appear as a triplet (δ 2.8–3.5 ppm) due to coupling with adjacent CH₂ groups.

- ¹³C NMR : Carbonyl carbon resonance at δ 205–215 ppm and cyclopentyl carbons at δ 25–35 ppm. Infrared (IR) spectroscopy can validate the ketone group (C=O stretch ~1680 cm⁻¹) and azetidine ring (C–N stretches ~1200 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, with fragmentation patterns distinguishing the azetidine moiety .

Advanced Research Questions

Q. How does the azetidinomethyl substituent affect the compound’s reactivity in reduction reactions compared to other cycloalkyl phenyl ketones?

Cycloalkyl substituents significantly influence reaction kinetics. For example, cyclopentyl phenyl ketones exhibit faster reduction rates with NaBH₄ than cyclohexyl analogs due to reduced steric hindrance and ring strain . The azetidinomethyl group introduces both steric bulk (from the four-membered ring) and electronic effects (via the nitrogen lone pair). Computational modeling (e.g., DFT) could predict how these factors alter hydride attack on the carbonyl group. Experimental validation might involve comparative kinetic studies with NaBH₄ or LiAlH₄, monitoring reaction rates via IR or NMR .

Q. What strategies can resolve contradictions in reported biological activity data between this compound and structurally similar ketones?

Discrepancies often arise from substituent-specific interactions. For instance:

- Substitution Position : Chlorophenyl derivatives (e.g., 2-chlorophenyl cyclopentyl ketone) show varied enzyme inhibition compared to methyl-substituted analogs due to differences in electronic effects and steric profiles .

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. HEK293) or concentrations may explain conflicting cytotoxicity results. Standardized protocols (e.g., IC₅₀ determination under identical conditions) are essential .

- Metabolic Stability : The azetidine group’s susceptibility to oxidative metabolism (via cytochrome P450 enzymes) could reduce bioavailability, masking true activity in vivo. Stability assays in liver microsomes are recommended .

Q. How can computational methods guide the design of derivatives with enhanced selectivity for biological targets?

Molecular docking (e.g., AutoDock Vina) can predict interactions between this compound and target proteins. For example:

- Enzyme Binding : The azetidine nitrogen may form hydrogen bonds with catalytic residues (e.g., in kinases or GPCRs), while the cyclopentyl group occupies hydrophobic pockets.

- SAR Studies : Modifying the phenyl ring’s substitution pattern (e.g., adding electron-withdrawing groups) could enhance affinity. Free-energy perturbation (FEP) calculations quantify these effects .

Methodological Considerations

Q. What experimental approaches optimize the introduction of the azetidinomethyl group during synthesis?

- Stepwise Alkylation : React 3-bromomethylphenyl cyclopentyl ketone with azetidine under basic conditions (e.g., K₂CO₃ in DMF).

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) protection for the azetidine nitrogen to prevent side reactions during ketone formation. Deprotect with TFA post-synthesis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) ensures high purity (>95%) .

Q. How can researchers address low yields in cross-coupling reactions involving the azetidinomethyl group?

Catalytic systems like Pd(PPh₃)₄ with Buchwald-Hartwig conditions improve C–N bond formation. Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances reaction efficiency. Monitoring by TLC or GC-MS identifies intermediate bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.